2-Amino-4,4-difluorocyclopentan-1-ol

Beschreibung

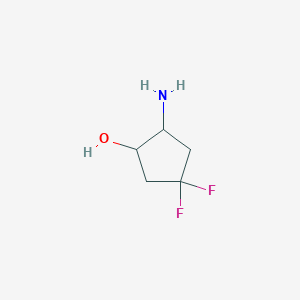

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H9F2NO |

|---|---|

Molekulargewicht |

137.13 g/mol |

IUPAC-Name |

2-amino-4,4-difluorocyclopentan-1-ol |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-3(8)4(9)2-5/h3-4,9H,1-2,8H2 |

InChI-Schlüssel |

CIDGQJFAPODFAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(CC1(F)F)O)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Amino 4,4 Difluorocyclopentan 1 Ol and Its Analogs

Novel Synthetic Routes and Reaction Pathways for Difluorinated Cyclopentanols

Multicomponent Reaction Paradigms for Aminocyclopentane Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. ebrary.netnih.gov This approach offers significant advantages over traditional linear syntheses by increasing molecular complexity rapidly and minimizing waste. ebrary.netnih.gov

The construction of aminocyclopentane scaffolds can be envisioned through MCRs that form key carbon-carbon and carbon-nitrogen bonds in a convergent manner. nih.gov While direct MCR synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol is not prominently documented, established MCRs like the Ugi and Passerini reactions serve as powerful paradigms for generating highly substituted amino acid and amino alcohol derivatives. ebrary.netrug.nl

Ugi Reaction: This four-component reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The strategic selection of a difluorinated cyclopentanone (B42830) derivative, for instance, could theoretically be coupled with an amine, an isocyanide, and a suitable acid component to assemble a precursor to the target structure. The versatility of the Ugi reaction allows for the introduction of diverse functional groups, which can be used for subsequent cyclization or modification steps. nih.govrug.nl

Passerini Reaction: This three-component reaction of a carboxylic acid, an oxo-component (aldehyde or ketone), and an isocyanide yields an α-acyloxy carboxamide. This framework is valuable for creating precursors to amino alcohol structures.

The power of MCRs is often extended through subsequent reactions, where the initial MCR product serves as a versatile intermediate for further transformations, such as ring-closing metathesis or intramolecular cyclizations, to build the final carbocyclic system. nih.govrug.nl

Table 1: Key Multicomponent Reactions and Their Potential Application

| Reaction Name | Components | Product Type | Potential Relevance for Aminocyclopentane Synthesis |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Assembly of highly substituted acyclic precursors for subsequent cyclization. nih.govrug.nl |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Synthesis of precursors to α-hydroxy amino acid derivatives. nih.gov |

| A³ Coupling | Aldehyde, Alkyne, Amine | Propargylamine | Generation of functionalized amines that can undergo further transformations. nih.gov |

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization is a cornerstone strategy for the stereocontrolled synthesis of cyclic systems from acyclic precursors. For aminocyclopentane derivatives, ring-closing metathesis (RCM) and radical cyclizations are particularly powerful.

A notable example is the stereoselective synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids from sugar-derived precursors. nih.gov In this approach, a key step involves the ring-closing metathesis of a polysubstituted diene intermediate to form a cyclopentene (B43876) derivative. nih.gov This cyclopentene can then undergo further functionalization, such as a stereoselective aza-Michael addition, to introduce the amino group and establish the desired stereochemistry. nih.gov This methodology highlights how complex, highly functionalized cyclopentane amino acid analogs can be constructed with high stereocontrol.

Another established pathway involves the cyclization of d-glucose (B1605176) nitrosugar derivatives into bicyclolactone intermediates, which can then be converted into polyhydroxylated trans-2-aminocyclopentanecarboxylic acid derivatives. nih.gov These methods demonstrate the utility of intramolecular reactions in creating the core cyclopentane ring with control over substituent orientation.

Directed Fluorination Methodologies for Geminal Difluorides

The introduction of the geminal difluoride motif (CF₂) is a critical step in the synthesis of this compound. Modern fluorination chemistry has moved beyond harsh reagents to develop milder and more selective methods.

One effective strategy is the oxidative desulfurization-difluorination of alkyl aryl thioethers. nih.gov This protocol uses a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine·9HF (Olah's reagent) to convert a thioether into a gem-difluoride in good yields. nih.gov The reaction is proposed to proceed through a fluoro-Pummerer-type rearrangement. nih.gov

Hypervalent iodine reagents have also emerged as powerful tools for fluorination. researchgate.net Reagents such as p-TolIF₂ can be generated in situ and used for the difluorinative ring expansion of precursors like fluorinated methyleneindanes. researchgate.net Another mild approach utilizes an air- and moisture-stable fluoroiodane reagent in the presence of a silver salt, like AgBF₄, for the geminal difluorination of alkenes. researchgate.net

The conversion of oximes to gem-difluorides represents another important pathway. Novel methods utilize an N-chloroimide compound in conjunction with a fluorinating agent like hydrogen fluoride-pyridine complex to achieve this transformation at high yields, avoiding the need for specialized low-temperature equipment often required for other fluorinating agents. google.com

Table 2: Selected Modern Reagents for Geminal Difluorination

| Reagent/System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| DBH / Pyridine·9HF | Alkyl Aryl Thioethers | Oxidative desulfurization-difluorination protocol. | nih.gov |

| p-TolIF₂ (in situ) | Alkenes (e.g., methyleneindanes) | Achieves difluorinative ring expansion. | researchgate.net |

| Fluoroiodane / AgBF₄ | Styrenes | Mild, air- and moisture-stable system. | researchgate.net |

Chemical Transformations and Derivatization Strategies for this compound

Once the core structure of this compound is synthesized, its amino and hydroxyl groups serve as handles for further chemical modification to explore structure-activity relationships or to conjugate it to other molecules.

Functionalization of Amino and Hydroxyl Groups

The primary amine and secondary alcohol of this compound are amenable to a wide range of standard chemical transformations.

Amino Group Functionalization: The nucleophilic amino group can readily undergo acylation or amidation. For example, treatment with acyl chlorides (e.g., 1-adamantanoyl chloride) or carboxylic acids activated with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can produce a diverse library of amide derivatives. mdpi.com Acetylation with acetic anhydride (B1165640) or benzoylation are also common transformations. mdpi.com These modifications can alter properties such as lipophilicity and hydrogen bonding capacity.

Hydroxyl Group Functionalization: The hydroxyl group can be derivatized through esterification with carboxylic acids or acylation with acid chlorides. It can also be converted into an ether via Williamson ether synthesis or other alkylation methods.

Bifunctional Derivatization: In scenarios where both groups are modified, orthogonal protecting group strategies may be employed to achieve selective functionalization. One-pot double functionalization strategies, such as the nitration and cycloetherification of 2'-amino-biphenyl-2-ols, demonstrate that complex transformations involving both amino and hydroxyl functionalities can be achieved concurrently under specific conditions. rsc.org

Cyclopentane Ring Modifications

Modifying the carbocyclic ring itself represents a more advanced strategy for creating structural analogs. Such transformations can alter the conformation and vectoral presentation of the functional groups.

While specific examples for the this compound ring are not widely reported, general principles of carbocycle chemistry can be applied. These could include:

Ring Expansion/Contraction: Under specific conditions, cyclopentane rings can be induced to undergo expansion to a six-membered ring or contraction to a four-membered ring, fundamentally altering the molecular scaffold.

Introduction of Unsaturation: Dehydration of the alcohol could introduce a double bond into the cyclopentane ring, creating a cyclopentene derivative. This new functionality could then be used for further reactions, such as dihydroxylation, epoxidation, or hydrogenation.

Ring Transformation: In some heterocyclic systems, such as 2-amino-4,5-dihydrofurans, thermal or photochemical reactions can lead to complete ring transformation into different heterocyclic structures like pyrroles. rsc.org While a direct analogy, this illustrates that skeletal reorganization of cyclic systems is a feasible strategy for generating novel scaffolds.

Spectroscopic and Structural Characterization Methodologies for 2 Amino 4,4 Difluorocyclopentan 1 Ol

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal System and Space Group

The initial step in the crystallographic analysis of 2-Amino-4,4-difluorocyclopentan-1-ol involves growing a single crystal of high quality. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The symmetry of this pattern allows for the unambiguous determination of the crystal system and space group, which describe the symmetry of the crystal lattice and the arrangement of molecules within it.

While specific experimental data for this compound is not publicly available, a hypothetical crystallographic analysis would yield data similar to that presented in Table 1. This data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 7.981 |

| α (°) | 90 |

| β (°) | 105.32 |

| γ (°) | 90 |

| Volume (ų) | 797.4 |

| Z | 4 |

Note: The data in this table is illustrative and represents typical values for a small organic molecule. It is not based on published experimental results for this compound.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to define a surface, which is then colored according to various properties, such as the normalized contact distance (d_norm). This allows for the identification and detailed study of hydrogen bonds, van der Waals forces, and other close contacts that govern the crystal packing.

For this compound, the presence of amino (-NH₂) and hydroxyl (-OH) groups suggests that hydrogen bonding would be a dominant feature of its crystal packing. The fluorine atoms can also participate in weaker hydrogen bonds and other electrostatic interactions. A Hirshfeld surface analysis would provide a quantitative breakdown of these interactions, as illustrated in the hypothetical data in Table 2. The red spots on a d_norm map would highlight the key hydrogen bonding interactions.

Table 2: Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface Area of this compound

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 25.8 |

| F···H/H···F | 18.5 |

| N···H/H···N | 6.3 |

| C···H/H···C | 3.1 |

| Other | 1.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a Hirshfeld surface analysis. It is not based on published experimental results for this compound.

Rotational Spectroscopy for Gas-Phase Structural Elucidation

Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique used to determine the precise geometry of molecules in the gas phase, free from the influence of intermolecular interactions present in the solid state. By measuring the absorption of microwave radiation, the rotational energy levels of a molecule can be probed, providing information about its moments of inertia.

Determination of Rotational and Centrifugal Distortion Constants

The analysis of a rotational spectrum allows for the determination of the rotational constants (A, B, and C), which are inversely related to the principal moments of inertia of the molecule. These constants are highly sensitive to the atomic coordinates and thus provide a very accurate determination of the molecular structure. Additionally, centrifugal distortion constants can be obtained, which account for the slight stretching of the molecule as it rotates.

A hypothetical set of rotational and centrifugal distortion constants for a specific conformer of this compound is presented in Table 3.

Table 3: Hypothetical Rotational and Centrifugal Distortion Constants for a Conformer of this compound

| Parameter | Value (MHz) |

| Rotational Constants | |

| A | 3450.12 |

| B | 1820.45 |

| C | 1598.76 |

| Centrifugal Distortion Constants | |

| Δ_J | 0.0015 |

| Δ_JK | -0.0082 |

| Δ_K | 0.0251 |

| δ_J | 0.0003 |

| δ_K | -0.0011 |

Note: The data in this table is illustrative and represents the type of high-precision data obtainable from rotational spectroscopy. It is not based on published experimental results for this compound.

Investigation of Large Amplitude Motions and Conformational Dynamics

Molecules like this compound are not rigid structures. The cyclopentane (B165970) ring can undergo pseudorotation, and the amino and hydroxyl groups can have different orientations. These large-amplitude motions and conformational dynamics can be studied in detail using rotational spectroscopy. Different conformers will have distinct rotational spectra, and if the energy barrier between them is low enough, tunneling effects might be observed as splittings in the spectral lines.

The analysis of the spectra of different isotopologues (molecules where one or more atoms have been replaced by their isotopes) can further refine the structure. This detailed investigation provides a comprehensive picture of the molecule's potential energy surface and the dynamics of its conformational changes.

Theoretical and Computational Investigations of 2 Amino 4,4 Difluorocyclopentan 1 Ol

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods provide detailed information about electronic structure, molecular geometry, and vibrational frequencies.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. huji.ac.il It is particularly well-suited for studying the electronic structure, optimizing the geometry, and calculating the vibrational frequencies of organic molecules like 2-Amino-4,4-difluorocyclopentan-1-ol. up.ac.za

Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). These calculated spectra can be compared with experimental data to validate the computational model. For this compound, specific vibrational modes of interest would include the O-H and N-H stretches of the amino and alcohol groups, and the C-F stretching frequencies, which are characteristically strong in IR spectra.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Lowest Energy Conformer of this compound This table presents plausible data that would be generated from a DFT/B3LYP/6-311+G(d,p) calculation.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-O | 1.425 | ||

| C1-C2 | 1.540 | ||

| C2-N | 1.470 | ||

| C4-F1 | 1.380 | ||

| C4-F2 | 1.381 | ||

| O-C1-C2 | 110.5 | ||

| N-C2-C1 | 111.2 | ||

| F1-C4-F2 | 105.0 | ||

| H-O-C1-C2 | |||

| H-N-C2-C1 | |||

| C5-C1-C2-C3 |

For situations demanding higher accuracy, particularly for the electronic energy and properties sensitive to electron correlation, ab initio and post-Hartree-Fock methods are employed. Møller-Plesset second-order perturbation theory (MP2) and Coupled-Cluster (CC) methods, such as CCSD(T), provide more rigorous treatments of electron correlation than standard DFT functionals. huji.ac.ilresearchgate.net

These methods are computationally more expensive but can serve as a benchmark for DFT results. huji.ac.il For this compound, MP2 calculations would be valuable for refining the relative energies of different conformers. huji.ac.il A comparison between DFT and MP2 results for key properties like bond lengths and dipole moment can help assess the reliability of the chosen DFT functional for this specific fluorinated system. researchgate.net High-accuracy single-point energy calculations using a method like CCSD(T) on the DFT- or MP2-optimized geometries would provide a "gold standard" for the electronic energy.

Table 2: Comparison of Hypothetical Relative Energies for Conformers of this compound using Different Levels of Theory This table illustrates how different computational methods might predict the relative stability of various spatial arrangements of the molecule.

| Conformer | DFT (B3LYP) Relative Energy (kcal/mol) | MP2 Relative Energy (kcal/mol) |

| Conformer A (Global Minimum) | 0.00 | 0.00 |

| Conformer B | 1.25 | 1.40 |

| Conformer C | 2.10 | 2.55 |

Conformational Analysis and Potential Energy Landscape Mapping

The five-membered cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate torsional strain. libretexts.org The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. scribd.com For a substituted cyclopentane like this compound, the substituents (amino, hydroxyl, and fluorine atoms) will have preferred positions (axial or equatorial-like) in these conformers.

A conformational analysis would involve systematically exploring the potential energy surface (PES) of the molecule. This is achieved by rotating the key single bonds (e.g., C-O and C-N) and mapping the resulting changes in energy. Such a scan reveals the various stable conformers (local minima on the PES) and the energy barriers that separate them. The presence of intramolecular hydrogen bonding between the amino and hydroxyl groups would be a critical factor in determining the most stable conformations. The bulky fluorine atoms will also impose significant steric constraints, influencing the puckering of the ring.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically model a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations are used to study its behavior over time in a more realistic setting, such as in a solvent. nih.govresearchgate.net MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that describes how their positions and velocities evolve. nih.gov

For this compound, an MD simulation in a box of water molecules would reveal how the solvent interacts with the solute. Key insights would include:

Solvent Shell Structure: Analyzing the radial distribution function between the solute's functional groups (NH2, OH) and water molecules to understand hydrogen bonding patterns. researchgate.net

Conformational Dynamics: Observing transitions between different envelope and half-chair conformations in solution, which may differ from the gas-phase predictions due to solvent effects. nih.gov

Diffusion: Calculating the diffusion coefficient of the molecule in the solvent, a measure of its mobility. researchgate.net

These simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system. A suitable force field (e.g., OPLS-AA or GAFF) would be chosen to accurately represent the interactions within the molecule and with the solvent.

Reaction Mechanism Studies and Reactivity Predictions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, one can identify the high-energy transition state that controls the reaction rate. libretexts.org

A transition state (TS) is an unstable, transient configuration of atoms at the highest energy point along a reaction pathway. solubilityofthings.com It represents the energy barrier that must be overcome for a reaction to occur. wikipedia.org Computational methods can be used to locate and characterize these fleeting structures.

For a potential reaction involving this compound, such as an intramolecular substitution or elimination, a TS search would be performed. This involves starting with an initial guess of the TS geometry and using specialized algorithms to find the exact saddle point on the potential energy surface. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). bath.ac.uk

Once the reactant, transition state, and product structures are optimized, the activation energy (the energy difference between the reactant and the transition state) can be calculated. This value is crucial for predicting the reaction rate. The reaction pathway can be further confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products. libretexts.org

Bond Dissociation Energy Calculations

No studies presenting the bond dissociation energy (BDE) calculations for the various bonds within this compound have been identified. Such calculations would provide valuable insights into the chemical stability of the molecule, particularly the strength of the carbon-fluorine (C-F), carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The BDE is a measure of the energy required to break a bond homolytically, and for fluorinated compounds, the C-F bond is known to be exceptionally strong. nih.gov Computational methods, such as Density Functional Theory (DFT), are commonly used to predict these values. chapman.edu

Analysis of Electronic Properties and Molecular Orbitals

HOMO-LUMO Energy Gap Analysis

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. The HOMO-LUMO energy gap is a critical parameter in quantum chemistry that helps to characterize the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. Computational studies on other fluorinated organic molecules have shown that fluorination can influence the HOMO-LUMO gap, thereby affecting the molecule's electronic properties.

Mulliken Population Analysis and Atomic Charges

There is no published Mulliken population analysis for this compound. This type of analysis is used to calculate the partial atomic charges on each atom within a molecule, providing insight into the distribution of electron density. For this molecule, a Mulliken analysis would help to quantify the effect of the electronegative fluorine and oxygen atoms, as well as the amino group, on the charge distribution across the cyclopentane ring.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map for this compound has not been found in the literature. An ESP map illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is a valuable tool for predicting how a molecule will interact with other molecules, including electrophiles and nucleophiles.

Solvent Effects on Molecular Properties and Reactivity

No computational studies on the influence of different solvents on the molecular properties and reactivity of this compound could be located. Such studies, often employing methods like the Polarizable Continuum Model (PCM), are essential for understanding how a molecule behaves in solution. Solvent effects can significantly alter a molecule's conformation, electronic properties, and reaction pathways.

Applications in Organic Synthesis and Materials Chemistry Utilizing the 2 Amino 4,4 Difluorocyclopentan 1 Ol Scaffold

Employment as a Chiral Building Block in Complex Molecule Synthesis

Chiral, non-racemic building blocks are essential for the asymmetric synthesis of complex molecular targets, particularly in the pharmaceutical industry. 2-Amino-4,4-difluorocyclopentan-1-ol, possessing multiple stereocenters and functional groups, is a versatile synthon for creating diverse molecular architectures. Its rigid cyclopentane (B165970) scaffold, modified by the gem-difluoro substitution, offers a unique three-dimensional structure that can be exploited in the design of novel bioactive compounds. The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations, enabling its incorporation into larger and more complex structures.

Fluorinated β-amino acids are of significant interest as they can impart unique structural and biological properties to peptides and peptidomimetics. researchgate.net The incorporation of these unnatural amino acids can enhance proteolytic stability, modulate receptor binding, and control secondary structure. researchgate.netresearchgate.net The this compound scaffold can serve as a key precursor for the synthesis of fluorinated cyclic β-amino acids. Through oxidation of the hydroxyl group to a carboxylic acid, the parent molecule is transformed into a fluorinated analogue of a cyclic β-amino acid.

The resulting fluorinated cyclic β-amino acids are valuable components in the design of peptidomimetics. rsc.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as better oral bioavailability and metabolic stability. The conformational constraints imposed by the difluorinated cyclopentane ring can help to lock the peptide backbone into a specific bioactive conformation, leading to higher potency and selectivity for a biological target. The synthesis of β-peptides containing fluorinated β-amino acids has been shown to influence the folding properties and create defined secondary structures. researchgate.net

Table 1: Examples of Bioactive Peptidomimetics Incorporating Unnatural Amino Acids This table provides examples of how unnatural amino acids, including fluorinated variants, are used in therapeutic peptides. While not directly derived from this compound, they illustrate the principles of peptidomimetic design.

| Peptidomimetic | Parent Peptide/Origin | Therapeutic Area | Key Unnatural Feature |

|---|---|---|---|

| Eptifibatide | Rattlesnake venom peptide | Antiplatelet | Cyclic peptide with a mercaptopropionyl residue |

| Ziconotide | Cone snail venom peptide | Analgesic | 25-amino acid cyclic polypeptide with three disulfide bonds |

| Atazanavir | HIV protease inhibitor | Antiretroviral | Contains aza-peptide bonds and unnatural amino acids |

| Boceprevir | Hepatitis C virus protease inhibitor | Antiviral | Incorporates a ketoamide warhead and cyclic amino acid derivatives |

The this compound scaffold is a versatile starting material for the synthesis of a variety of complex fluorinated carbocyclic and heterocyclic systems. nih.gov The amino and hydroxyl groups can be chemically manipulated to participate in ring-forming reactions, leading to novel fused or spirocyclic structures. For instance, the amino group can act as a nucleophile in intramolecular cyclization reactions to form nitrogen-containing heterocycles. researchgate.net Similarly, the hydroxyl group can be converted into a leaving group or participate in etherification or esterification reactions to construct oxygen-containing rings.

The development of synthetic routes to fluorinated heterocycles is of great importance, as these motifs are prevalent in many pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov Cycloaddition reactions and cyclocondensations are powerful methods for constructing such ring systems. nih.govnih.gov For example, derivatives of this compound could potentially be used in intramolecular [3+2] or [4+2] cycloadditions to generate complex polycyclic systems with controlled stereochemistry. The presence of the gem-difluoro group in the resulting molecules can significantly impact their biological activity and physical properties. nih.gov

Design Principles for Modulating Molecular Interactions through Fluorine

The introduction of fluorine into a molecule can dramatically alter its non-covalent interactions, a principle that is widely exploited in drug design and materials science. The highly polarized carbon-fluorine bond can participate in a range of weak interactions, including dipole-dipole, ion-dipole, and halogen bonds, which can influence molecular recognition and self-assembly processes.

The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. The stereochemistry of this compound and its derivatives plays a crucial role in molecular recognition. The rigid cyclopentane ring, with its defined stereocenters, presents the amino and hydroxyl groups, as well as the fluorine atoms, in specific spatial orientations.

The substitution of hydrogen with fluorine can have a profound effect on the conformational preferences of a molecule. This is due to a combination of steric and electronic effects. The gauche effect, where a vicinal arrangement of electronegative substituents is favored, is a well-known phenomenon in organofluorine chemistry. In the case of this compound, the gem-difluoro group can influence the puckering of the cyclopentane ring, thereby controlling the relative orientation of the amino and hydroxyl substituents.

This conformational control is a powerful tool in rational drug design. By rigidifying a molecule in its bioactive conformation, it is possible to increase its potency and reduce off-target effects. The predictable conformational effects of fluorine substitution allow for the design of molecules with specific three-dimensional shapes, which is essential for optimizing their interaction with a binding site.

Table 2: Influence of Fluorine on Molecular Properties This table summarizes the general effects of incorporating fluorine into organic molecules, which are applicable to derivatives of this compound.

| Property | Effect of Fluorination | Underlying Principle |

|---|---|---|

| Conformation | Can induce specific puckering in rings (e.g., proline) and favor gauche conformations. | Stereoelectronic effects (e.g., hyperconjugation, gauche effect). |

| Acidity/Basicity | Increases acidity of nearby protons; decreases basicity of nearby amines. | Strong electron-withdrawing inductive effect of fluorine. |

| Lipophilicity | Generally increases lipophilicity, which can enhance membrane permeability. | The high electronegativity and low polarizability of fluorine. |

| Metabolic Stability | Blocks sites of oxidative metabolism (C-H to C-F). | The high bond dissociation energy of the C-F bond. |

| Binding Interactions | Can participate in orthogonal multipolar interactions (e.g., C-F···C=O). | The polarized nature of the C-F bond. |

Integration into Supramolecular Systems and Self-Assembling Materials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is a key process in supramolecular chemistry, leading to the spontaneous formation of ordered structures. Amino acids and their derivatives are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds and engage in other non-covalent interactions. nih.gov

The this compound scaffold possesses all the necessary features to be integrated into supramolecular systems. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, while the fluorinated cyclopentane ring can participate in hydrophobic and fluorous interactions. "Fluorous" interactions refer to the tendency of highly fluorinated molecules to segregate from both hydrophilic and lipophilic environments, which can be a powerful driving force for self-assembly.

By modifying the this compound core with other functional groups, it is possible to design molecules that self-assemble into a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels. brighton.ac.uk These materials have potential applications in areas such as tissue engineering, drug delivery, and catalysis. The presence of fluorine can enhance the stability and functionality of these materials. For example, fluorinated surfaces can exhibit unique wetting and adhesion properties, and the incorporation of fluorine can improve the thermal and chemical stability of the self-assembled materials. rsc.org The co-assembly of different fluorinated and non-fluorinated building blocks can lead to even more complex and functional supramolecular architectures. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Eptifibatide |

| Ziconotide |

| Atazanavir |

| Boceprevir |

Potential in Advanced Materials Science Applications

The geminal difluoro group on the cyclopentane ring is a key feature that can influence the conformational preferences and electronic properties of molecules incorporating this scaffold. This strategic fluorination can lead to materials with enhanced performance in various advanced applications. Research into fluorinated organic compounds has demonstrated their value in creating materials with unique thermal, optical, and electronic properties. beilstein-journals.org

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical data storage and processing. The development of organic NLO materials is driven by their potential for large nonlinearities and fast response times. The NLO response in organic molecules often arises from intramolecular charge transfer between electron-donating and electron-accepting groups connected by a π-conjugated system.

While direct experimental studies on the NLO properties of this compound are not extensively documented, the structural components suggest a latent potential. The amino group can act as an electron donor, and through chemical modification, an electron-accepting group could be introduced to create a "push-pull" system. Theoretical studies, such as those using density functional theory (DFT), are instrumental in predicting the NLO properties of novel organic compounds. jmcs.org.mxdoaj.org For instance, DFT calculations have been used to investigate the hyperpolarizability of various organic molecules, a key indicator of NLO activity. rsc.orgnih.gov The introduction of fluorine atoms can significantly enhance the second-order NLO response in some organic systems. jmcs.org.mx Computational studies on cyclopentadithiophene derivatives have shown that structural modifications can significantly impact NLO polarizability. Although not directly related, this highlights the principle that modifying cyclic scaffolds is a viable strategy for tuning NLO properties.

The V-shaped geometry of some fluorenone molecules, which also possess a cyclic structure, has been shown to be advantageous for optimizing the macroscopic NLO response. jmcs.org.mx The cyclopentane ring in this compound provides a non-planar scaffold that could be functionalized to create molecules with specific geometries conducive to strong NLO effects. The investigation into pyrimidine (B1678525) derivatives has also shown that the incorporation of fluorine and specific functional groups can lead to significant NLO behavior in the crystalline state. rsc.org

Table 1: Theoretical NLO Properties of Related Organic Molecules

| Compound Class | Computational Method | Key Findings |

| Triphenylamine-based α-cyanocinnamic acid derivatives | Time-dependent DFT | Fluorine substitution significantly enhances second-order polarizability. jmcs.org.mx |

| Pyrimidine derivatives | DFT and Hirshfeld surface analysis | Crystalline environment enhances NLO behavior; third-order nonlinear susceptibility superior to some chalcone (B49325) derivatives. rsc.org |

| Schiff base derivatives | DFT with Polarizable Continuum Model | The solvent medium affects the linear and nonlinear optical parameters. The crystal structure shows promise for NLO applications. doaj.org |

This table is based on findings for structurally related or conceptually similar compounds and is intended to illustrate the potential of fluorinated organic molecules in NLO applications.

The bifunctionality of this compound (an amino group and a hydroxyl group) makes it a prime candidate for use as a monomer in step-growth polymerization to produce functional polymers such as polyamides, polyesters, and polyurethanes. mdpi.com The incorporation of the difluorocyclopentane unit into the polymer backbone could impart unique properties, including increased thermal stability, chemical resistance, and specific solubility characteristics.

The synthesis of polymers from amino acid-based methacrylates has been demonstrated to produce well-defined nano-objects, showcasing the utility of amino acid-like structures in polymer chemistry. rsc.org While this compound is not an amino acid, its amino and hydroxyl groups offer similar handles for polymerization. Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a powerful technique for creating well-defined polymers from functional monomers. researchgate.netrsc.org This method could potentially be adapted for derivatives of this compound.

Furthermore, this compound can serve as a building block for hybrid organic-inorganic materials. The amino and hydroxyl groups can react with inorganic precursors, such as alkoxysilanes, through a sol-gel process to form a covalently linked hybrid network. These hybrid materials can combine the flexibility and functionality of the organic component with the robustness and thermal stability of the inorganic network. The synthesis of organic-inorganic hybrid materials from other amino alcohols has been reported, indicating a viable pathway for incorporating the this compound scaffold.

The development of flexible and zwitterionic fluorinated hydrogel scaffolds has been shown to be effective for applications such as noninvasive imaging. nih.gov This highlights the potential of integrating fluorinated scaffolds into biocompatible polymer networks. Although the cited research uses a different fluorinated structure, it underscores the value of fluorine in creating functional biomaterials.

Table 2: Polymerization Techniques and Potential Applications for Amino Alcohol-based Monomers

| Polymerization Technique | Monomer Type | Potential Polymer Properties and Applications |

| Step-Growth Polymerization | D-functional monomers (e.g., amino alcohols) | Formation of polyamides, polyesters, polyurethanes with tailored thermal and mechanical properties. mdpi.com |

| RAFT Polymerization | Functionalized methacrylates/acrylates | Synthesis of well-defined block copolymers for drug delivery and smart materials. rsc.orgresearchgate.netrsc.org |

| Sol-Gel Process | Amino alcohols with inorganic precursors | Creation of hybrid organic-inorganic materials for coatings, sensors, and catalysis. |

This table provides an overview of polymerization strategies applicable to bifunctional monomers like this compound, based on established polymer chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.